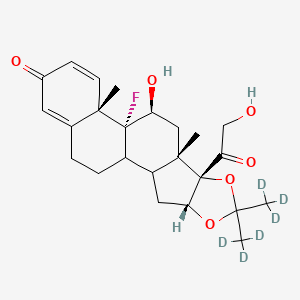

Triamcinolone Acétonide-D6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is a complex organic molecule characterized by its unique structure and stereochemistry

Applications De Recherche Scientifique

Chemistry

- Model Compound : This compound serves as a model for studying complex organic reactions and stereochemistry due to its intricate structure.

- Synthetic Pathways : Researchers utilize this compound to explore synthetic routes that involve cyclization reactions and functional group modifications.

Biology

- Biological Activity : Investigations are ongoing into the biological interactions of this compound with various biomolecules. Studies suggest potential effects on cellular processes.

- Mechanistic Studies : The compound is used in mechanistic studies to understand how structural variations influence biological activity.

Medicine

- Therapeutic Properties : Preliminary research indicates that this compound may possess anti-inflammatory and anticancer activities. It is being explored for its potential therapeutic applications in treating various diseases.

- Drug Development : The unique features of this compound make it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Industry

- Advanced Materials : The compound's properties are being investigated for use in developing advanced materials with specific functional characteristics.

- Chemical Processes : Its application in chemical processes is being studied to improve efficiency and yield in industrial settings.

Case Studies

- Anti-inflammatory Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro and in vivo models.

- Cancer Research : Research has shown that (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one may inhibit tumor growth in specific cancer cell lines through apoptosis induction mechanisms.

Types of Reactions

- Oxidation : Hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC or KMnO4.

- Reduction : Carbonyl groups can be reduced to alcohols with reducing agents such as NaBH4 or LiAlH4.

- Substitution Reactions : The fluoro group can undergo nucleophilic substitution under appropriate conditions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | PCC, KMnO4 | Mild acidic conditions |

| Reduction | NaBH4, LiAlH4 | Anhydrous conditions |

| Substitution | Nucleophiles (amines/thiois) | Varies based on nucleophile |

Mécanisme D'action

- Triamcinolone Acetonide-D6 is a synthetic glucocorticoid used to treat various inflammatory conditions in the body .

- Triamcinolone Acetonide-D6 affects multiple pathways:

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

Triamcinolone Acetonide-D6 interacts with various enzymes and proteins in the body. It is primarily bound to corticosteroid-binding globulin or serum albumin . The major metabolite of Triamcinolone Acetonide-D6 is 6-beta-hydroxy-triamcinolone . The unique nature of Triamcinolone Acetonide-D6 may be due to different receptor binding, solubility differences, an extended absorption time, and a low renal clearance rate .

Cellular Effects

Triamcinolone Acetonide-D6 has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis and promote adipogenesis while impairing chondrogenesis of Mesenchymal Stem Cells (MSCs) . It also modulates the inflammatory response of MSCs . In addition, it has been observed to have a long-term effect on dermatologic disease .

Molecular Mechanism

The molecular mechanism of action of Triamcinolone Acetonide-D6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to exert its effects at the molecular level, primarily through its interaction with glucocorticoid receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triamcinolone Acetonide-D6 change over time. It has been observed that the drug can sustain for more than 45 days . It also possesses higher anti-inflammatory effects compared to Triamcinolone Acetonide alone after pathological examination .

Dosage Effects in Animal Models

The effects of Triamcinolone Acetonide-D6 vary with different dosages in animal models. For instance, intracameral injection of Triamcinolone Acetonide-D6 in dogs after phacoemulsification achieved a favorable effect on controlling transient ocular hypertension and corneal edema . It should be used with consideration bearing the patient’s outcome in mind, with the intention to optimize joint recovery and homeostasis .

Metabolic Pathways

Triamcinolone Acetonide-D6 is involved in various metabolic pathways. The major metabolite of Triamcinolone Acetonide-D6 is 6-beta-hydroxy-triamcinolone . It is also known to interact with various enzymes and cofactors .

Transport and Distribution

Triamcinolone Acetonide-D6 is transported and distributed within cells and tissues. It has been observed that from 10% to 15% of the inhaled drug dose was deposited in target airway regions in a distally decreasing pattern .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Typical synthetic routes may include:

Formation of the core structure: This step involves the construction of the pentacyclic framework through a series of cyclization reactions.

Introduction of functional groups: Functional groups such as the fluoro, hydroxy, and hydroxyacetyl groups are introduced using specific reagents and catalysts.

Deuterium labeling: The incorporation of trideuteriomethyl groups is achieved through deuterium exchange reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one: can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)

Reduction: NaBH4, LiAlH4

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Comparaison Avec Des Composés Similaires

(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one: can be compared with other similar compounds, such as:

- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

- (3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl (E)-2-methylbut-2-enoate

- (1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-6-[(3-fluorophenyl)methyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

These compounds share similar structural features but differ in specific functional groups and stereochemistry, which can influence their chemical reactivity and biological activity.

Activité Biologique

The compound (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is a complex organic molecule with potential biological activities that warrant detailed examination. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure characterized by multiple stereocenters and functional groups that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, preliminary studies suggest several potential pharmacological effects:

- Antitumor Activity : Some studies indicate that compounds with similar structural motifs exhibit antitumor properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The presence of hydroxy and fluoro groups may contribute to anti-inflammatory activity by modulating cytokine production.

- Neuroprotective Properties : There is emerging evidence that certain derivatives can protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects against oxidative stress |

Case Study 1: Antitumor Activity

A study conducted on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to activate apoptotic pathways through mitochondrial dysfunction.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Study 3: Neuroprotection

Research involving neuronal cell cultures indicated that the compound could mitigate cell death induced by oxidative stressors. This property highlights its potential for developing therapies for neurodegenerative diseases.

Research Findings

Recent investigations have focused on the pharmacokinetics and metabolism of similar compounds. Key findings include:

- Metabolic Stability : Compounds with similar structures often exhibit high metabolic stability, which is crucial for therapeutic applications.

- Bioavailability : Studies suggest that modifications in the molecular structure can enhance bioavailability and therapeutic efficacy.

Propriétés

Numéro CAS |

352431-33-5 |

|---|---|

Formule moléculaire |

C24H31FO6 |

Poids moléculaire |

440.5 g/mol |

Nom IUPAC |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3 |

Clé InChI |

YNDXUCZADRHECN-NHJNHIJVSA-N |

SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

SMILES isomérique |

[2H]C([2H])([2H])C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)C([2H])([2H])[2H] |

SMILES canonique |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Pureté |

97.8% |

Numéros CAS associés |

76-25-5 (unlabelled) |

Synonymes |

11b,21-Dihydroxy-9a-fluoro-16,17-[[1-(methyl-d3)ethylidene-2,2,2-d3]bis(oxy)]-pregna-4,6-diene-3,20-dione |

Étiquette |

Triamcinolone Acetonide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.